molecular formula C12H13NO3 B079552 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid CAS No. 133747-57-6

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Cat. No. B079552
Key on ui cas rn: 133747-57-6
M. Wt: 219.24 g/mol
InChI Key: LWBXWUBOAVLXAX-UHFFFAOYSA-N
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Patent
US05145865

Procedure details

1-(4-Tolyl)-5-oxo-3-pyrrolidinecarboxylic acid (45.50 g) is suspended in methylene chloride (460 ml) and thereto are added methanol (50.5 ml) and conc. sulfuric acid (0.77 ml) and the mixture is refluxed for 19 hours. After cooling, the reaction mixture is concentrated under reduced pressure and the resulting residue is neutralized by adding water and aqueous sodium hydrogen carbonate solution thereto. The precipitated crystal is collected by filtration and washed with water to give the desired product (46.07 g), m.p. 71°-74° C.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
50.5 mL
Type
reactant
Reaction Step Two
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
460 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:16])[CH:6]=[CH:5][C:4]([N:7]2[C:11](=[O:12])[CH2:10][CH:9]([C:13]([OH:15])=[O:14])[CH2:8]2)=[CH:3][CH:2]=1.[CH3:17]O.S(=O)(=O)(O)O>C(Cl)Cl>[C:1]1([CH3:16])[CH:2]=[CH:3][C:4]([N:7]2[C:11](=[O:12])[CH2:10][CH:9]([C:13]([O:15][CH3:17])=[O:14])[CH2:8]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
45.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N1CC(CC1=O)C(=O)O)C
Step Two
Name
Quantity
50.5 mL
Type
reactant
Smiles
CO
Name
Quantity
0.77 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
460 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 19 hours
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
by adding water and aqueous sodium hydrogen carbonate solution
FILTRATION
Type
FILTRATION
Details
The precipitated crystal is collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1CC(CC1=O)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 46.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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